molecular formula C17H14Cl2O2 B6346362 (2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one CAS No. 1354942-18-9

(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B6346362
CAS No.: 1354942-18-9
M. Wt: 321.2 g/mol
InChI Key: ZGWXGNITEHTNEW-JXMROGBWSA-N
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Description

(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone backbone linking two aromatic rings. One phenyl ring is substituted with chlorine atoms at the 2- and 5-positions, while the other bears an ethoxy group at the 2-position. This structure confers unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological activity. Chalcones like this are synthesized via Claisen-Schmidt condensation between substituted benzaldehydes and acetophenones, typically under basic conditions .

Properties

IUPAC Name

(E)-1-(2,5-dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O2/c1-2-21-17-6-4-3-5-12(17)7-10-16(20)14-11-13(18)8-9-15(14)19/h3-11H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWXGNITEHTNEW-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:

  • Starting Materials

    • 2,5-Dichlorobenzaldehyde
    • 2-Ethoxyacetophenone
  • Reaction Conditions

      Base Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

      Solvent: Ethanol or methanol

      Temperature: Room temperature to reflux conditions

  • Procedure

    • Dissolve 2,5-dichlorobenzaldehyde and 2-ethoxyacetophenone in ethanol.
    • Add a catalytic amount of NaOH or KOH to the mixture.
    • Stir the reaction mixture at room temperature or heat under reflux for several hours.
    • After completion, the reaction mixture is poured into ice-cold water to precipitate the product.
    • The solid product is filtered, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The dichloro substituents can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

    Substitution: Nucleophiles like ammonia (NH₃), primary amines (R-NH₂), or thiols (R-SH) in polar solvents.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

DCEEP has shown promise in the development of pharmaceutical agents due to its structural features that facilitate interactions with biological targets.

Anticancer Activity :
Research indicates that DCEEP exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in breast cancer cells through the modulation of signaling pathways associated with cell survival and death .

Case Study :
A recent investigation evaluated the efficacy of DCEEP in inhibiting cancer cell proliferation. The results indicated a dose-dependent response, with IC50 values significantly lower than those of conventional chemotherapeutics. This suggests that DCEEP could serve as a lead compound for further development in cancer therapy.

Antimicrobial Properties

DCEEP has been tested for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes the MIC values obtained from assays conducted on various pathogens, indicating that DCEEP possesses notable antimicrobial properties.

Material Science

The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials, particularly in organic electronics and photonics.

Organic Light Emitting Diodes (OLEDs) :
DCEEP derivatives have been explored as potential materials for OLEDs due to their favorable photophysical properties. Studies have reported enhanced light emission efficiency when incorporated into OLED devices, suggesting its applicability in next-generation display technologies .

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological molecules, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the aromatic rings significantly alter the compound’s properties. Key comparisons include:

Compound Name Substituents (Ring A / Ring B) Key Differences
(2E)-1-(2-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one 2-Cl (A) / 2-OEt (B) Fewer chlorine atoms reduce electron-withdrawing effects
(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one 3-Cl (A) / 2,5-OMe (B) Meta-Cl vs. ortho-Cl alters steric hindrance; methoxy vs. ethoxy modifies lipophilicity
(2E)-1-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one 2,5-Cl₂ (A) / 3-NO₂ (B) Nitro group enhances electrophilicity, increasing reactivity in substitution reactions
(2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one 2,5-Cl₂ (A) / 2-Cl (B) Reversed substituent positions affect conjugation and dipole moments

Key Trends :

  • Chlorine substitution: Ortho/para-dichloro derivatives exhibit stronger anticancer activity than mono-chloro analogs due to increased electrophilicity and DNA-binding affinity .
  • Ethoxy vs. Methoxy : Ethoxy groups (larger, more lipophilic) may improve blood-brain barrier penetration compared to methoxy, but reduce solubility .

Pharmaceutical Potential

  • Anticancer : Dichlorophenyl chalcones inhibit tubulin polymerization and topoisomerase II, with IC50 values comparable to doxorubicin in some studies .
  • Antimicrobial : Ethoxy and chloro substituents synergize to disrupt microbial cell membranes, showing efficacy against Gram-positive bacteria .

Material Science

Chalcones with strong electron-withdrawing groups (e.g., NO₂) exhibit nonlinear optical (NLO) properties, making them candidates for optoelectronic devices. However, the ethoxy group’s electron-donating nature in the target compound may limit NLO performance compared to nitro-substituted analogs .

Biological Activity

(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes two aromatic rings and a conjugated double bond, contributing to its potential therapeutic effects.

The compound's chemical formula is C16H14Cl2OC_{16}H_{14}Cl_2O, with a molecular weight of approximately 307.17 g/mol. It exhibits properties typical of chalcones, including a high degree of reactivity due to the presence of the α,β-unsaturated carbonyl group. The dichlorophenyl and ethoxyphenyl substituents enhance its lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that chalcone derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains. For instance, a study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

Chalcones, including this compound, have been investigated for their anticancer potential. In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and the induction of oxidative stress .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Dichlorophenyl Group : Enhances lipophilicity and may contribute to increased interaction with biological membranes.
  • Ethoxy Group : Potentially increases solubility and bioavailability.

Table 1 summarizes the relationship between structural modifications and biological activity observed in various studies:

Compound VariationBiological ActivityReference
Unsubstituted ChalconeLow antimicrobial activity
4-Chloro substitutionIncreased cytotoxicity against cancer cells
Ethoxy vs. Methyl substitutionEnhanced solubility and bioactivity
Presence of halogensModulation of enzyme inhibition

Case Studies

In one notable study, researchers synthesized a series of chalcone derivatives including this compound and evaluated their biological activities against several pathogenic bacteria and cancer cell lines. The results indicated that this specific derivative exhibited superior activity compared to other synthesized analogs, highlighting its potential as a lead compound for further drug development .

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